molecular formula C14H16N2O2 B2873464 N-Methyl-N-[4-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide CAS No. 2361639-31-6

N-Methyl-N-[4-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide

Cat. No. B2873464
M. Wt: 244.294
InChI Key: RNGFEYVJJCIKAP-UHFFFAOYSA-N
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Description

The compound “N-Methyl-N-[4-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide” is a complex organic molecule. It contains a cyclopropane ring, an amide group, and a phenyl ring, which are common structures in many organic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropane ring, the introduction of the amide group, and the attachment of the phenyl ring. The exact methods would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclopropane ring, amide group, and phenyl ring would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in it. The amide group could undergo hydrolysis, the cyclopropane ring could undergo ring-opening reactions, and the phenyl ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure and the functional groups present in it .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it were a volatile liquid, it might pose a risk of fire or explosion. If it were a strong acid or base, it could cause burns .

properties

IUPAC Name

N-methyl-N-[4-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-13(17)15-11-6-8-12(9-7-11)16(2)14(18)10-4-5-10/h3,6-10H,1,4-5H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGFEYVJJCIKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)NC(=O)C=C)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[4-(prop-2-enamido)phenyl]cyclopropanecarboxamide

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